molecular formula C13H18O2 B13834134 4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate

4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate

Cat. No.: B13834134
M. Wt: 206.28 g/mol
InChI Key: ZPFJBPIFMMENKC-FTLHOPIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclodecenyl propionate is typically synthesized through the reaction of dicyclopentadiene with propionic acid in the presence of an acid catalyst. One common method involves using triflic acid as the catalyst, which facilitates the esterification process . The reaction mixture is then distilled in the presence of a base to isolate the fragrance-quality ester .

Industrial Production Methods: In industrial settings, the production of tricyclodecenyl propionate often involves large-scale esterification processes. The use of solid acid catalysts has been explored to improve the efficiency and sustainability of the synthesis . This method not only enhances the yield but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Tricyclodecenyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of dicyclopentadiene and propionic acid .

Common Reagents and Conditions:

    Esterification: Dicyclopentadiene, propionic acid, triflic acid (catalyst)

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed:

    Esterification: Tricyclodecenyl propionate

    Hydrolysis: Dicyclopentadiene, propionic acid

Scientific Research Applications

Tricyclodecenyl propionate has a range of applications in scientific research, particularly in the fields of chemistry and industrial processes. Its primary use is in the fragrance industry, where it is a key ingredient in perfumes, deodorants, and other scented products . Additionally, it is used in the study of esterification reactions and the development of sustainable synthetic methods .

In biology and medicine, tricyclodecenyl propionate is studied for its potential effects on human health, particularly in relation to its use in consumer products. Research is ongoing to understand its allergenic potential and its impact on the skin .

Mechanism of Action

Tricyclodecenyl propionate is often compared to other esters used in the fragrance industry, such as tricyclodecenyl acetate and tricyclodecenyl butyrate. These compounds share similar structural features and are derived from dicyclopentadiene . tricyclodecenyl propionate is unique in its specific scent profile, which combines fruity, herbal, and woody notes .

Comparison with Similar Compounds

  • Tricyclodecenyl acetate
  • Tricyclodecenyl butyrate
  • Tricyclodecenyl isobutyrate

Each of these compounds has distinct olfactory characteristics, making them suitable for different applications in the fragrance industry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-4-enyl] propanoate

InChI

InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3/t8-,9?,10?,11-,12?/m1/s1

InChI Key

ZPFJBPIFMMENKC-FTLHOPIBSA-N

Isomeric SMILES

CCC(=O)OC1C[C@H]2C[C@@H]1C3C2CC=C3

Canonical SMILES

CCC(=O)OC1CC2CC1C3C2CC=C3

Origin of Product

United States

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